[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
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Overview
Description
3-(Bromomethyl)cyclobutoxydimethylsilane: is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is notable for its unique structure, which includes a bromomethyl group attached to a cyclobutoxy ring, further bonded to a tert-butyl dimethylsilane moiety . It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane typically involves the reaction of cyclobutanol with bromomethylsilane under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of 3-(Bromomethyl)cyclobutoxydimethylsilane follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)cyclobutoxydimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of 3-(Bromomethyl)cyclobutoxydimethylsilane can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclobutoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl dimethylsilane moiety, which can stabilize reaction intermediates and facilitate the formation of desired products.
Comparison with Similar Compounds
3-(Chloromethyl)cyclobutoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)cyclobutoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
3-(Hydroxymethyl)cyclobutoxydimethylsilane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness:
The presence of the bromomethyl group in 3-(Bromomethyl)cyclobutoxydimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom is a better leaving group, which facilitates the formation of new chemical bonds. Additionally, the tert-butyl dimethylsilane moiety provides steric protection and enhances the stability of the compound, making it a valuable intermediate in various chemical syntheses.
Biological Activity
The compound's reactivity is largely influenced by its bromomethyl group, which allows it to participate in nucleophilic substitution reactions. This property is crucial for its application in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Table 1: Comparison of Reactivity with Structural Analogues
Compound Name | Structural Feature | Reactivity Comparison |
---|---|---|
3-(Chloromethyl)cyclobutoxy(tert-butyl)dimethylsilane | Chloromethyl instead of bromomethyl | Less reactive due to weaker leaving group |
3-(Iodomethyl)cyclobutoxy(tert-butyl)dimethylsilane | Iodomethyl instead of bromomethyl | More reactive than bromomethyl due to larger leaving group |
3-(Hydroxymethyl)cyclobutoxy(tert-butyl)dimethylsilane | Hydroxymethyl instead of bromomethyl | Non-reactive under similar conditions |
Biological Activity Insights
While direct studies on 3-(Bromomethyl)cyclobutoxydimethylsilane are scarce, compounds with similar structures often exhibit significant biological effects. Alkylating agents like this compound can interact with biological macromolecules, potentially leading to cytotoxic effects. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, which can disrupt cellular functions.
Potential Biological Applications
- Antimicrobial Activity : Similar alkylating agents have been studied for their ability to inhibit microbial growth.
- Anti-inflammatory Properties : Compounds with similar functional groups have shown promise in reducing inflammation through various pathways.
- Anticancer Activity : The cytotoxic nature of alkylating agents makes them candidates for cancer therapy, targeting rapidly dividing cells.
Case Study 1: Alkylating Agents in Cancer Therapy
A study published in Cancer Research demonstrated that alkylating agents could effectively target tumor cells by inducing DNA damage, leading to apoptosis. The reactivity of these compounds allows them to form adducts with DNA, disrupting replication and transcription processes.
Case Study 2: Antimicrobial Properties
Research conducted on structurally similar compounds indicated that certain alkylating agents exhibited broad-spectrum antimicrobial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria due to their ability to modify bacterial DNA.
The mechanism of action for 3-(Bromomethyl)cyclobutoxydimethylsilane likely involves:
- Covalent Bond Formation : The bromomethyl group can react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids.
- Enzyme Inhibition : By binding to active sites on enzymes, this compound may inhibit critical biochemical pathways involved in disease processes.
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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